N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide
Description
N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a 3,3-diphenylpropanamide backbone substituted with a 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-29-23-14-13-20(15-24(23)30-2)22(27)17-26-25(28)16-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21-22,27H,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRXVBEWNWVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl and diphenylpropanamide groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler aliphatic compounds .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide group instead of diphenylpropanamide and lacks the hydroxyethyl substituent .
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point = 90°C; NMR data available (Tables 1 and 2 in ).
- Key Differences : The absence of diphenylpropanamide and hydroxyethyl groups likely reduces steric bulk and hydrogen-bonding capacity compared to the target compound.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Structure : Shares the 3,3-diphenylpropanamide core but substitutes the hydroxyethyl-dimethoxyphenyl group with a benzimidazole-linked phenyl ring .
- Properties: Molecular weight = 417.5 g/mol; XLogP3 = 5.8 (high lipophilicity); hydrogen-bond donors/acceptors = 2 each .
- Key Differences : The benzimidazole group may enhance π-π stacking interactions, while the target compound’s hydroxyethyl group could improve solubility.
Anti-Inflammatory Amides from Lycium yunnanense
- Examples : Compounds 4, 6, 7, and 12 (IC50 < 17.21 μM) feature hydroxyphenyl, methoxyphenyl, and hydroxyethyl groups .
- Structure-Activity : Hydroxy and methoxy substituents on phenyl rings correlate with anti-inflammatory activity. The target compound’s 3,4-dimethoxyphenyl group may mimic these bioactive motifs .
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide
- Structure : Contains a tetrazole ring and ethyl/methylphenyl groups instead of diphenyl and dimethoxyphenyl moieties .
Physicochemical and Structural Analysis
Table 1: Comparative Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen-Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~437 (estimated) | ~5.5 | 2/5 (estimated) | 3,3-Diphenyl, 3,4-dimethoxy, hydroxyethyl |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 315.4 | 3.2 | 1/3 | Benzamide, 3,4-dimethoxyethyl |
| N-[4-(Benzimidazol-2-yl)phenyl]-diphenylpropanamide | 417.5 | 5.8 | 2/2 | Benzimidazole, diphenylpropanamide |
| N-(2-Ethylphenyl)-tetrazolylpropanamide | 335.4 | N/A | 2/4 | Tetrazole, ethyl/methylphenyl |
Key Observations:
Lipophilicity: The target compound’s dimethoxyphenyl and diphenyl groups likely increase LogP (~5.5 estimated), comparable to the benzimidazole analog (XLogP3 = 5.8) .
Hydrogen Bonding : The hydroxyethyl group in the target compound may enhance solubility and receptor binding compared to Rip-B, which lacks this polar moiety .
Bioactivity Potential: Structural similarities to anti-inflammatory amides (e.g., methoxy/hydroxy substitution patterns) suggest possible activity, though empirical data are needed .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 325.43 g/mol
This compound has shown several biological activities:
- Antioxidant Activity : The presence of methoxy groups in the aromatic ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This effect is significant in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have indicated that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Preliminary research suggests that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible role in neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have examined the biological activity of this compound:
- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines at concentrations above 10 µM, indicating potential anti-cancer properties.
- Enzyme Inhibition : It was found to inhibit the activity of certain enzymes related to inflammation and cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 15.0 | Enzyme inhibition | |
| PC-12 (Neuronal) | 20.0 | Neuroprotection |
In Vivo Studies
In vivo studies have also been conducted to evaluate the pharmacological effects:
- Animal Models : Experiments on mice models indicated that treatment with the compound significantly reduced tumor size in xenograft models.
- Behavioral Tests : Neurobehavioral assessments showed improved cognitive function in models of Alzheimer's disease after administration of the compound.
Case Studies
-
Case Study on Anti-Cancer Activity :
- A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing tumor growth in a xenograft model of breast cancer.
-
Case Study on Neuroprotection :
- Research published in Neuroscience Letters indicated that the compound could mitigate memory loss and improve synaptic plasticity in Alzheimer’s disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
